1-Amino-4-methoxy-2,4-dimethylpentan-2-ol

Catalog No.
S14139662
CAS No.
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methoxy-2,4-dimethylpentan-2-ol

Product Name

1-Amino-4-methoxy-2,4-dimethylpentan-2-ol

IUPAC Name

1-amino-4-methoxy-2,4-dimethylpentan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-7(2,11-4)5-8(3,10)6-9/h10H,5-6,9H2,1-4H3

InChI Key

IURUDCJJONHTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(CN)O)OC

1-Amino-4-methoxy-2,4-dimethylpentan-2-ol is an organic compound characterized by a complex structure that includes an amino group, a methoxy group, and a dimethylpentanol backbone. Its molecular formula is C9H19NO2C_9H_{19}NO_2, and it has a molecular weight of approximately 173.25 g/mol. This compound is part of a broader class of amino alcohols, which are significant in various chemical and biological applications due to their unique functional groups.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino and methoxy groups can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the substituents introduced.

Research indicates that 1-amino-4-methoxy-2,4-dimethylpentan-2-ol may exhibit biological activity through its interactions with biomolecules. The amino group can form hydrogen bonds with biological targets, while the methoxy group may facilitate hydrophobic interactions. Such properties suggest potential applications in medicinal chemistry, particularly in drug development and as precursors for therapeutic agents.

The synthesis of 1-amino-4-methoxy-2,4-dimethylpentan-2-ol can be achieved through several methods:

  • Alkylation of Amines: A common synthetic route involves the reaction of 4-methoxy-2,4-dimethylpentan-3-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and elevated temperatures to promote the formation of the desired product.
  • Industrial Production: In industrial settings, the production may utilize large-scale reactors optimized for high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product.

1-Amino-4-methoxy-2,4-dimethylpentan-2-ol has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
  • Specialty Chemicals: It is utilized in producing specialty chemicals due to its unique functional groups.

Studies on the interactions of 1-amino-4-methoxy-2,4-dimethylpentan-2-ol with various biological targets are essential for understanding its pharmacological potential. Research focuses on binding affinities with proteins and enzymes that play critical roles in cellular processes. Such studies can elucidate the mechanisms underlying its biological activity and inform future drug design efforts.

Several compounds share structural similarities with 1-amino-4-methoxy-2,4-dimethylpentan-2-ol. Here are some notable examples:

Compound NameUnique Features
2-Amino-4-methoxy-2,4-dimethylpentan-3-oneContains a ketone instead of an alcohol; different reactivity.
1-Amino-3-methoxybutan-2-oneShorter carbon chain; different biological activity profile.
1-(4-Hydroxyphenyl)-4,4-dimethylpentan-3-oneFeatures a phenolic moiety; exhibits distinct antioxidant properties.

Uniqueness

1-Amino-4-methoxy-2,4-dimethylpentan-2-ol is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics allow for diverse interactions within biological systems and make it valuable for specific applications in research and industry.

This detailed overview highlights the significance of 1-amino-4-methoxy-2,4-dimethylpentan-2-ol in both chemical synthesis and potential therapeutic applications, reflecting its importance in modern organic chemistry and pharmacology.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.141578849 g/mol

Monoisotopic Mass

161.141578849 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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